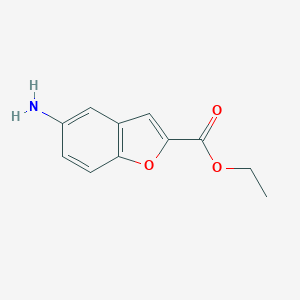

Ethyl 5-aminobenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFLLDHEEWSHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431558 | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174775-48-5 | |

| Record name | 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174775-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobenzofuran-2-carboxylic acid ethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. It covers its chemical identity, safety data, handling protocols, and its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a versatile benzofuran (B130515) derivative valued for its role as a building block in medicinal chemistry.[1] Its structure, featuring an amino group and an ester, allows for extensive functionalization, making it a valuable precursor for complex bioactive molecules.[1]

CAS Number: 174775-48-5[1][2][3][4]

Synonyms:

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Appearance | Yellow to dark brown solid / Beige powder | [1][8] |

| Melting Point | 54-60 °C | [3][7][8][9] |

| Boiling Point | 348.1 ± 22.0 °C at 760 mmHg | [3][8] |

| Density | 1.3 ± 0.1 g/cm³ | [3][8] |

| Storage | Store at 0 - 8 °C under an inert atmosphere | [1][5][7] |

Safety and Handling

Understanding the safety profile of this compound is critical for its proper handling in a laboratory setting. The compound is classified with a "Warning" signal word.[2]

GHS Hazard Information:

| Hazard Class | Hazard Statement | GHS Code | Reference |

| Acute toxicity, oral | Harmful if swallowed | H302 | [2][4] |

| Skin corrosion/irritation | Causes skin irritation | H315 | [2][4] |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | [2][4] |

| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 | [2][4] |

GHS Pictogram:

Note: Aggregated GHS information from multiple sources indicates that some reports classify the chemical as not meeting hazard criteria.[4] The data presented here reflects the hazards identified in available reports.

Precautionary Statements:

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Experimental Protocols

While specific synthetic procedures can vary, a general protocol for handling and use in a laboratory setting can be established based on its known properties and safety data.

General Handling and Use Protocol:

-

Preparation and Personal Protective Equipment (PPE):

-

Dispensing and Weighing:

-

As the compound is a powder, care should be taken to avoid generating dust.[10]

-

Use a spatula to carefully transfer the desired amount from the storage container to a weighing vessel on a calibrated analytical balance.

-

Perform this task in a fume hood or a ventilated balance enclosure to minimize inhalation risk.

-

-

Solubilization and Reaction Setup:

-

Consult relevant literature for appropriate solvents (e.g., methanol, toluene).

-

Add the solvent to the reaction vessel containing the weighed compound. Stir or agitate as required to achieve dissolution.

-

If heating is necessary, use a controlled heating mantle and a condenser to prevent solvent loss.

-

-

Post-Reaction Workup and Disposal:

-

Quench the reaction mixture safely according to the specific reaction protocol.

-

Perform extractions and purifications (e.g., column chromatography) within a fume hood.

-

Dispose of all chemical waste, including unused material and contaminated items, in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains or the environment.[10]

-

-

Storage:

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][9] It serves as a precursor for indolebutylpiperazines, a class of compounds known for their dual activity as 5-HT1A receptor agonists and serotonin reuptake inhibitors (SRIs) , making them relevant for treating conditions like depression and anxiety.[7]

The diagram below illustrates the simplified mechanism of action for a drug candidate derived from this precursor.

Caption: Dual mechanism of a drug derived from the title compound.

Visualized Data and Workflows

To further clarify the information presented, the following diagrams illustrate key relationships and processes.

Caption: Summary of key chemical data and relationships.

Caption: General laboratory workflow for handling the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 174775-48-5 [sigmaaldrich.com]

- 3. Ethyl 5-amino-1-benzofuran-2-carboxylate | CAS#:174775-48-5 | Chemsrc [chemsrc.com]

- 4. This compound | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ethyl 5-amino-1-benzofuran-2-carboxylate [lgcstandards.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl 5-amino-1-benzofuran-2-carboxylate [myskinrecipes.com]

- 10. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectroscopic and Physicochemical Properties of Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for Ethyl 5-aminobenzofuran-2-carboxylate, a key building block in medicinal chemistry. While experimental spectra are not publicly available, this document consolidates known data and presents predicted spectral characteristics to aid researchers in the identification and utilization of this compound.

Physicochemical Properties

This compound is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis.[1] Its benzofuran (B130515) core is a common motif in bioactive molecules.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |

| Molecular Weight | 205.21 g/mol | [3][4] |

| CAS Number | 174775-48-5 | [1][3] |

| Appearance | White to light yellow or beige powder/solid | [5][6][7] |

| Melting Point | 54-66 °C | [5][8] |

| Boiling Point (Predicted) | 348.1 ± 22.0 °C | [5] |

| Purity | >98.0% (GC) | [6] |

| Solubility | Soluble in Chloroform, DMSO | [9] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the molecular structure, the following tables outline the expected spectroscopic characteristics.

While specific peak assignments are unavailable, the following tables predict the chemical shift regions for the protons and carbons in the molecule. A note from a supplier confirms the structure corresponds with NMR analysis.[8]

Table 2.1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |

| Amino (-NH₂) | 3.5 - 4.5 (broad) | Singlet (s) | 2H |

| Ethyl (-CH₂) | 4.2 - 4.4 | Quartet (q) | 2H |

| Aromatic (C6-H, C7-H, C4-H) | 6.5 - 7.5 | Multiplet (m) | 3H |

| Furan (C3-H) | 7.0 - 7.2 | Singlet (s) | 1H |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | 14 - 15 |

| Ethyl (-CH₂) | 60 - 62 |

| Aromatic (C4, C6, C7) & Furan (C3) | 105 - 130 |

| Aromatic (C5-NH₂, C3a, C7a) & Furan (C2) | 140 - 160 |

| Ester Carbonyl (C=O) | 160 - 165 |

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1700 - 1720 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (ester/ether) | 1000 - 1300 | Strong |

While a full experimental mass spectrum is not available, the precise mass has been determined.

Table 2.4: Mass Spectrometry Data

| Parameter | Value | Citation(s) |

| Exact Mass | 205.0739 g/mol | [10] |

| Monoisotopic Mass | 205.07389321 Da | [3] |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound.[9]

-

Reaction Setup: Ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) is dissolved in ethanol (B145695) (300 mL) in a reaction flask.

-

Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (2 g) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (0.3-0.5 MPa) for approximately 3 hours at a controlled temperature of 10-30°C.

-

Work-up: Upon completion, the catalyst is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure and dried to yield the final product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer, with techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis and purification workflow.

Caption: General spectroscopic analysis workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. echemi.com [echemi.com]

- 8. This compound 174775-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound CAS#: 174775-48-5 [m.chemicalbook.com]

- 10. Ethyl 5-amino-1-benzofuran-2-carboxylate [lgcstandards.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of Ethyl 5-nitrobenzofuran-2-carboxylate, followed by the reduction of the nitro group to yield the final amine product.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves two key transformations:

-

Rap-Stoermer Reaction: Synthesis of the intermediate, Ethyl 5-nitrobenzofuran-2-carboxylate, from 5-nitrosalicylaldehyde and diethyl bromomalonate.

-

Catalytic Hydrogenation: Reduction of the nitro group of the intermediate to an amino group to yield the final product.

Below is a detailed exploration of each step, including reaction mechanisms, experimental protocols, and quantitative data.

Part 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate via Rap-Stoermer Reaction

The initial step of the synthesis employs the Rap-Stoermer reaction, a classical method for the formation of benzofurans. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an α-halo ester in the presence of a base.

Reaction Mechanism

The mechanism of the Rap-Stoermer reaction for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate is as follows:

Caption: Mechanism of the Rap-Stoermer reaction.

Experimental Protocol: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This protocol is adapted from established literature procedures.

Materials:

-

5-Nitrosalicylaldehyde

-

Diethyl bromomalonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Methanol (B129727) (for recrystallization)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (3.0 g, 0.017 mol) in 40 mL of acetone.

-

To this solution, add anhydrous potassium carbonate (6 g) and diethyl bromomalonate (4.47 g, 0.017 mol).

-

Heat the reaction mixture to reflux on a water bath and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove potassium salts. Wash the salts with dry ether.

-

Suspend the collected dry salt in water and cool thoroughly in an ice-cold water bath.

-

Carefully acidify the suspension with dilute hydrochloric acid. The solid product, Ethyl 5-nitrobenzofuran-2-carboxylate, will precipitate.

-

Collect the solid by filtration and recrystallize from methanol to obtain the pure product as yellow crystals.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Nitrosalicylaldehyde | [1] |

| Reagents | Diethyl bromomalonate, K₂CO₃ | [1] |

| Solvent | Acetone | [1] |

| Reaction Time | 12 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 52% | [1] |

| Melting Point | 145-147 °C | [1] |

Part 2: Synthesis of this compound by Catalytic Hydrogenation

The final step in the synthesis is the reduction of the nitro group of Ethyl 5-nitrobenzofuran-2-carboxylate to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.

Reaction Mechanism

The reduction of a nitro group via catalytic hydrogenation is generally understood to proceed through the Haber-Lukashevich pathway. This involves the stepwise reduction of the nitro group on the surface of the metal catalyst.[2]

Caption: Haber-Lukashevich pathway for nitro group reduction.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-documented procedure.[3]

Materials:

-

Ethyl 5-nitrobenzofuran-2-carboxylate

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Place 20.0 g of Ethyl 5-nitrobenzofuran-2-carboxylate in a reaction flask suitable for hydrogenation.

-

Add 300 mL of ethanol as the solvent.

-

Carefully add 2 g of 5% Pd/C catalyst to the flask.

-

Seal the reaction system and purge twice with hydrogen gas to ensure a hydrogen atmosphere.

-

Pressurize the system with hydrogen to 0.3-0.5 MPa.

-

Maintain the reaction temperature between 10-30 °C and stir for 3 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) | [3] |

| Catalyst | 5% Pd/C (2 g) | [3] |

| Solvent | Ethanol (300 mL) | [3] |

| Hydrogen Pressure | 0.3-0.5 MPa | [3] |

| Reaction Time | 3 hours | [3] |

| Reaction Temperature | 10-30 °C | [3] |

| Yield | 17.1 g (98%) | [3] |

Overall Experimental Workflow

The entire synthesis can be visualized as a two-stage process with an initial synthesis of a key intermediate followed by its conversion to the final product.

Caption: Overall experimental workflow for the synthesis.

This comprehensive guide provides the necessary details for the successful synthesis of this compound, a valuable building block in medicinal chemistry and drug development. For further details on the synthesis of the starting material, 5-nitrosalicylaldehyde, various methods such as the Duff reaction or nitration of salicylaldehyde have been reported.[4][5] Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

References

"physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its benzofuran (B130515) core, substituted with an amino group and an ethyl carboxylate, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role as a key intermediate in the development of therapeutics targeting the serotonergic system.

Chemical and Physical Properties

This compound is typically a yellow to dark brown or beige solid.[1][2] Its core structure consists of a fused benzene (B151609) and furan (B31954) ring system. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 174775-48-5[3] |

| Molecular Formula | C₁₁H₁₁NO₃[3] |

| Molecular Weight | 205.21 g/mol [3] |

| IUPAC Name | ethyl 5-amino-1-benzofuran-2-carboxylate[3] |

| Synonyms | 5-Aminobenzofuran-2-carboxylic acid ethyl ester, Ethyl 5-amino-1-benzofuran-2-carboxylate[4] |

| InChI Key | YFFLLDHEEWSHQG-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to dark brown solid/Beige Powder | [1][2] |

| Melting Point | 54-56 °C | [5] |

| Boiling Point (Predicted) | 348.1 ± 22.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, DMSO | [5] |

| pKa (Predicted) | 3.32 ± 0.10 | [5] |

| XLogP3 | 2.2 | [3] |

| Topological Polar Surface Area | 65.5 Ų | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate.[5]

Materials:

-

Ethyl 5-nitrobenzofuran-2-carboxylate

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a reaction flask, dissolve 20.0 g of Ethyl 5-nitrobenzofuran-2-carboxylate in 300 mL of ethanol.[5]

-

Add 2.0 g of 5% Pd/C catalyst to the solution.[5]

-

Seal the reaction vessel and purge with hydrogen gas twice to ensure an inert atmosphere.[5]

-

Pressurize the vessel with hydrogen gas to 0.3-0.5 MPa.[5]

-

Maintain the reaction temperature between 10-30°C and stir for 3 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.[5]

-

Concentrate the filtrate under reduced pressure to dryness to yield this compound. A yield of approximately 98% (17.1 g) can be expected.[5]

Synthesis of this compound.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Expected signals include those for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the benzofuran ring system, and a broad singlet for the amino (-NH₂) protons. The specific chemical shifts and coupling constants of the aromatic protons will depend on their positions on the bicyclic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-185 ppm), carbons of the aromatic rings, the methylene (B1212753) and methyl carbons of the ethyl group (around 61 ppm and 14 ppm, respectively), and the carbon atom attached to the amino group.[6][7]

Experimental Protocol for NMR:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

-

C=O stretching vibration for the ester carbonyl group (around 1700-1720 cm⁻¹).

-

C-O stretching vibrations for the ester and furan ether linkages (around 1100-1300 cm⁻¹).

-

Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

Experimental Protocol for FTIR (KBr Pellet):

-

Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Use a hydraulic press to form a thin, transparent pellet.

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (205.21). Common fragmentation patterns for esters may involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da).[8][9]

Experimental Protocol for ESI-MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of several pharmaceutical compounds, most notably Vilazodone.[4] Vilazodone is an antidepressant that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[10] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.

The involvement of this compound as a precursor to Vilazodone highlights its importance in targeting the serotonergic signaling pathway. SSRIs function by blocking the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is thought to be a key factor in the therapeutic action of antidepressants. The partial agonism at 5-HT1A receptors can further modulate serotonergic activity.

Role of SSRIs in the Serotonergic Synapse.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile structure make it an important intermediate for the development of new therapeutics. Its role in the synthesis of Vilazodone underscores its significance in the field of medicinal chemistry, particularly for targeting neurological disorders through the modulation of serotonergic signaling pathways. This guide provides essential technical information to support further research and development involving this key pharmaceutical building block.

References

- 1. CSD Solution #13 [chem.ucalgary.ca]

- 2. echemi.com [echemi.com]

- 3. This compound | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 174775-48-5 [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. magritek.com [magritek.com]

Functionalization of the Amino Group in Ethyl 5-aminobenzofuran-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring a reactive primary amino group and an ester functionality on a benzofuran (B130515) scaffold, makes it an attractive starting material for the development of novel therapeutic agents. The benzofuran core is a privileged structure in medicinal chemistry, known to be present in compounds with anti-inflammatory, analgesic, and neurological activities.[1][2]

The strategic functionalization of the 5-amino group allows for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which is a key aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the common and effective methods for the chemical modification of the amino group of this compound. Detailed experimental protocols, quantitative data from analogous reactions, and visual workflows are presented to assist researchers in designing and executing synthetic strategies for the creation of novel benzofuran derivatives.

Core Functionalization Reactions

The primary amino group of this compound can undergo a variety of chemical transformations. This guide focuses on the most synthetically useful reactions:

-

N-Acylation (Amide Bond Formation)

-

N-Sulfonylation

-

N-Alkylation

-

Reductive Amination

-

Urea (B33335) and Thiourea (B124793) Formation

-

Diazotization and Subsequent Transformations

Each of these reactions provides a pathway to a unique class of derivatives with distinct biological and chemical properties.

N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is widely used to introduce a vast array of substituents, thereby expanding the chemical space for drug discovery.

Reaction with Acyl Chlorides

A common and efficient method for N-acylation involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: Workflow for N-acylation with acyl chlorides.

Experimental Protocol: N-Acetylation

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the N-acetylated product.

Amide Coupling with Carboxylic Acids

Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid, allowing for a direct reaction with the amine under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[3][4]

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Coupling

-

Activation: In a dry flask under an inert atmosphere, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired amide.

Quantitative Data for N-Acylation of Aromatic Amines

| Acylating Agent/Method | Amine Substrate | Base/Coupling Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Acetyl Chloride | Aniline (B41778) | Triethylamine | DCM | 2 | RT | >95 |

| Benzoyl Chloride | 4-Methoxyaniline | Pyridine (B92270) | DCM | 3 | RT | >95 |

| Acetic Anhydride | p-Nitroaniline | None | Neat | 0.13 | RT | 91[5] |

| Carboxylic Acid/HATU | Aniline | DIPEA | DMF | 6 | RT | 85-95[3] |

N-Sulfonylation

N-Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in a large number of marketed drugs.

Caption: Workflow for N-sulfonylation.

Experimental Protocol: N-Sulfonylation

-

Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (1.5 eq) at room temperature under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Workup: Pour the mixture into ice-water and, if necessary, acidify with 1M HCl. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude sulfonamide by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation of Aromatic Amines

| Sulfonyl Chloride | Amine Substrate | Base | Solvent | Time (min) | Temp | Yield (%) |

| p-Toluenesulfonyl Chloride | Aniline | Atomized Sodium | EtOH-THF | 2-8 | Sonic | High[6] |

| Benzenesulfonyl Chloride | 4-Fluoroaniline | Pyridine | Pyridine | 120 | RT | 92 |

| Methanesulfonyl Chloride | 4-Chloroaniline | Triethylamine | DCM | 240 | RT | 90 |

N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides. The reaction typically requires a base to scavenge the acid formed.

Caption: Workflow for N-alkylation with alkyl halides.

Experimental Protocol: N-Alkylation with Bis(2-chloroethyl)amine (B1207034)

This protocol is adapted from a patented procedure.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and sodium carbonate (2.0 eq) in isopropanol.

-

Heating: Heat the mixture to 50-60 °C and stir for 4 hours.

-

Filtration: After the reaction is complete, cool the mixture and filter off the insoluble solids.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

-

Extraction: Add water and dichloromethane to the residue and perform a liquid-liquid extraction.

-

Drying and Purification: Dry the organic layer and concentrate it to obtain the crude product, which can be further purified if necessary.

Quantitative Data for N-Alkylation of Aromatic Amines

| Alkylating Agent | Amine Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Bis(2-chloroethyl)amine HCl | This compound | Na2CO3 | Isopropanol | 4 | 50-60 | Not Reported |

| Benzyl Bromide | Aniline | K2CO3 | Acetonitrile | 8 | Reflux | ~85 |

| Ethyl Iodide | 4-Nitroaniline | Cs2CO3 | DMF | 12 | 80 | ~70 |

Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of amines via the in-situ formation and reduction of an imine or enamine. This reaction is particularly useful for introducing a wide range of alkyl groups from corresponding aldehydes and ketones. Sodium triacetoxyborohydride (B8407120) (STAB-H) is a mild and selective reducing agent commonly used for this transformation.[1][7]

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) and an aldehyde (1.2 eq) in 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Acid Addition: If necessary, add a catalytic amount of glacial acetic acid.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the mixture with DCM.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography to give the N-alkylated product.

Quantitative Data for Reductive Amination of Anilines

| Carbonyl Compound | Amine Substrate | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Methoxybenzaldehyde | Aniline | PhSiH3 / Bu2SnCl2 | THF | 1 | RT | 96[8] |

| Cyclohexanone | 4-Nitroaniline | PhSiH3 / Bu2SnCl2 | THF | 2 | RT | 91[8] |

| Butanal | 6-Chloro-9-(4-aminophenyl)-9H-purine | H2, Pd/C (flow) | Dioxane | 1.5 | 80 | 78[9] |

| Acetophenone | 2,4-Difluoroaniline | PhSiH3 / Bu2SnCl2 | THF | 18 | RT | 85[8] |

Urea and Thiourea Formation

The reaction of the primary amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds.

Urea Formation

Caption: Workflow for urea formation.

Experimental Protocol: Urea Synthesis

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in acetone, add the desired isocyanate (1.05 eq).[10]

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with cold acetone, and dry.

-

Workup (if no precipitate): If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Thiourea Formation

Caption: Workflow for thiourea formation.

Experimental Protocol: Thiourea Synthesis

-

Reaction Setup: A mixture of an aniline derivative (1.0 eq), allyl isothiocyanate (1.0 eq), and ethanol (30 mL) is placed in a round-bottom flask.[11]

-

Reaction: The mixture is refluxed for 10 hours.

-

Cooling and Isolation: The reaction mixture is then cooled and kept overnight in a refrigerator. The precipitated solid is filtered, washed with ethanol, and dried.

-

Purification: The crude product is recrystallized from ethanol.

Quantitative Data for Urea and Thiourea Formation with Anilines

| Reagent | Amine Substrate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Isocyanate | Aniline | Acetone | 3-4 | RT | >90[10] | | 4-Chlorophenyl Isocyanate | 4-Methoxyaniline | EtOAc/MeOH | 1 | 60 | 96[12] | | Ethyl Isothiocyanate | 4-Methylaniline | Acetone | 15 | RT | High[13] | | Phenyl Isothiocyanate | 4-Chloroaniline | Grinding | 0.1-0.7 | RT | 89-98[1] | | Allyl isothiocyanate | 4-Methoxyaniline | Ethanol | 10 | Reflux | 75[11] |

Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.

References

- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. growingscience.com [growingscience.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

The Biological Versatility of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Abstract

Benzofuran (B130515), a heterocyclic compound comprising a fused benzene (B151609) and furan (B31954) ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the core biological activities of substituted benzofurans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document serves as a comprehensive resource, compiling quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this dynamic field.

Introduction

The benzofuran nucleus is a fundamental structural motif found in a variety of natural products and synthetic compounds that exhibit significant biological effects.[3][4] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of therapeutic applications.[5] These derivatives have been reported to possess potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[6][7] The exploration of structure-activity relationships (SAR) has been a key focus of research, aiming to optimize the therapeutic potential of these compounds.[5] This guide will delve into the key biological activities of benzofuran derivatives, presenting a consolidated view of the current scientific landscape to aid researchers in the pursuit of novel drug candidates.

Anticancer Activity

Benzofuran derivatives have emerged as a significant class of compounds with potent cytotoxic activities against a multitude of human cancer cell lines.[8][9] Their mechanisms of action are varied and intricate, often involving the induction of apoptosis, arresting the cell cycle at various phases, and the inhibition of crucial signaling pathways that are essential for tumor proliferation and survival.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [8][9] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [8][9] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [8][9][10] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [8][9][10] |

| Halogenated Benzofuran | K562 (Leukemia) | 5 | [11] |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [11] |

| Benzofuran-chalcone (3d) | MCF-7 (Breast) | 3.22 | [10] |

| Benzofuran-chalcone (3d) | PC-3 (Prostate) | 4.15 | [10] |

| Benzofuran-chalcone (3j) | MCF-7 (Breast) | 7.81 | [10] |

| Benzofuran-chalcone (3j) | PC-3 (Prostate) | 9.46 | [10] |

| Piperazine-based Benzofuran (38) | A549 (Lung) | 25.15 | [10] |

| Piperazine-based Benzofuran (38) | K562 (Leukemia) | 29.66 | [10] |

Key Signaling Pathways in Anticancer Activity

A significant mechanism through which certain benzofuran derivatives exert their anticancer effects is by modulating key signaling pathways. The mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer, has been identified as a target for some benzofuran derivatives.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][12] The antimicrobial efficacy is often attributed to the specific substitutions on the benzofuran core.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzofuran derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzofuran Ketoxime (38) | S. aureus | 0.039 | [3] |

| Benzofuran Ketoxime | C. albicans | 0.625 - 2.5 | [3] |

| 6-hydroxyl substituted | Various bacterial strains | 0.78 - 3.12 | [3] |

| Phenyl substituted at C-2 | Various bacterial strains | 0.78 - 6.25 | [3] |

| Hydrophobic benzofuran analogs | S. aureus, B. subtilis, C. albicans | 0.39 - 3.12 | [13] |

| Benzofuran-pyrazole hybrid (9 & 10) | Various bacterial and fungal strains | 2.50 - 20 | [14] |

| Benzofuran amide (6a, 6b, 6f) | Various bacterial and fungal strains | as low as 6.25 | [15] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Protocol Details:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically create wells of 6-8 mm in diameter in the agar.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test benzofuran derivative solution into each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted benzofurans have exhibited potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[16]

Quantitative Data: Anti-inflammatory Activity

The table below highlights the inhibitory effects of benzofuran derivatives on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound/Derivative | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference(s) |

| Piperazine/benzofuran hybrid (5d) | RAW 264.7 | 52.23 | [14][16] |

| Aza-benzofuran (1) | RAW 264.7 | 17.31 | [14][17] |

| Aza-benzofuran (3) | RAW 264.7 | 16.5 | [14][17] |

| Fluorinated benzofuran | Macrophages | 2.4 - 5.2 | [18] |

| Benzofuran–piperazine hybrid (16) | RAW 264.7 | 5.28 | [7][19] |

Key Signaling Pathways in Inflammation

Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators by interfering with the NF-κB and MAPK signaling pathways.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.

Protocol Details:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of benzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Absorbance Reading: After a 10-15 minute incubation at room temperature, protected from light, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

Antioxidant Activity

Benzofuran derivatives have been recognized for their potent antioxidant properties, which are crucial in combating oxidative stress, a key factor in the aging process and the development of various chronic diseases.[20][21] Their antioxidant capacity is often evaluated by their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

The following table summarizes the antioxidant activity of several benzofuran derivatives, typically expressed as the IC₅₀ value for DPPH radical scavenging activity.

| Compound/Derivative | Assay | IC₅₀/Activity | Reference(s) |

| Dehydro-δ-viniferin (1) | DPPH | - | |

| Benzofuran-stilbene hybrid (3) | DPPH | Best antioxidative agent | |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | - | Better than Trolox C | [20][21] |

| Benzofuran derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH | Good antioxidant activity | [21] |

| New benzofuran compounds (59, 60) | DPPH | IC₅₀ = 96.7 ± 8.9 μM | |

| 1,3-benzofuran derivatives (61-63) | - | EC₅₀ = 8.27 - 10.59 mM |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of antioxidants.

Protocol Details:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare serial dilutions of the test benzofuran derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration.

Conclusion

The diverse and potent biological activities of benzofuran derivatives underscore their significant potential in the field of drug discovery and development.[2] The evidence presented in this technical guide, encompassing their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, highlights the benzofuran scaffold as a versatile platform for the design of novel therapeutic agents. The provided quantitative data offers a comparative basis for the efficacy of various derivatives, while the detailed experimental protocols and pathway visualizations serve as a practical resource for researchers. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of benzofuran derivatives into clinical applications. It is anticipated that this class of compounds will continue to be a fertile ground for the discovery of innovative medicines to address a wide range of diseases.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. hereditybio.in [hereditybio.in]

- 21. Protocol Griess Test [protocols.io]

Methodological & Application

Application Notes and Protocols for Ethyl 5-aminobenzofuran-2-carboxylate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ethyl 5-aminobenzofuran-2-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds. This document details its physical and chemical properties, provides step-by-step synthetic protocols for its derivatives, outlines methods for their characterization, and describes relevant biological assays.

Compound Overview

This compound is a versatile building block in medicinal chemistry, primarily utilized in the development of drugs targeting neurological disorders.[1][2] Its benzofuran (B130515) core and reactive amino group make it an ideal scaffold for creating complex bioactive molecules.[2]

Table 1: Physical and Chemical Properties of this compound [3]

| Property | Value |

| CAS Number | 174775-48-5 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to light yellow to light orange powder/crystal[4] |

| Purity | >98.0% (GC)[4] |

| Solubility | Soluble in Chloroform, DMSO |

Synthetic Protocols

This compound serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably the antidepressant Vilazodone (B1662482).

Synthesis of Vilazodone Intermediate: Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This protocol outlines the synthesis of a key intermediate for Vilazodone.

Experimental Protocol:

-

Combine 20.0 g of this compound, 20.0 g of bis(2-chloroethyl)amine (B1207034) hydrochloride, and 20.0 g of sodium carbonate in a reaction flask.

-

Add 300 mL of isopropanol (B130326) to the flask.

-

Heat the mixture to 50-60 °C and stir for 4 hours.

-

Filter the reaction mixture to remove insoluble substances.

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

-

Add 200 mL of water and 200 mL of dichloromethane (B109758) to the residue and perform an extraction.

-

Concentrate the organic layer under reduced pressure to obtain a slurry.

-

Filter the slurry and dry the resulting solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.[1]

Table 2: Reactants for the Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

| Reactant | Molecular Formula | Amount |

| This compound | C₁₁H₁₁NO₃ | 20.0 g |

| Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₂N·HCl | 20.0 g |

| Sodium Carbonate | Na₂CO₃ | 20.0 g |

| Isopropanol | C₃H₈O | 300 mL |

Synthesis of Vilazodone from Intermediates

This protocol describes the final step in the synthesis of Vilazodone.

Experimental Protocol:

-

Couple Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Perform a one-step deprotection and esterolysis.

-

The final ammonolysis step yields the target molecule, Vilazodone.

Note: This synthesis can achieve an overall yield of 52.4% with a purity of 99.7%.

Characterization of Derivatives

The characterization of synthetic intermediates is crucial for ensuring the purity and identity of the final product. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques.

Table 3: Mass Spectrometry Data for Vilazodone and its Metabolites [5][6][7]

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Vilazodone | C₂₆H₂₇N₅O₂ | 442.2 | 155.23 |

| M10 (Metabolite) | - | - | - |

Further detailed characterization using 1H NMR and 13C NMR is necessary to confirm the structure of synthetic intermediates.

Biological Assays

The biological activity of novel compounds derived from this compound can be assessed using various in vitro assays. Given that Vilazodone is a serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, assays targeting the serotonin transporter (SERT) and the 5-HT1A receptor are particularly relevant.

Serotonin Transporter (SERT) Binding Assay

This assay determines the affinity of a test compound for the serotonin transporter.

Experimental Protocol (Adapted for Novel Compounds):

-

Cell Culture: Use cells expressing the human serotonin transporter (hSERT).

-

Radioligand: Utilize a radiolabeled ligand that binds to SERT, such as [³H]citalopram or [¹²⁵I]RTI-55.

-

Competition Binding: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) value for the test compound, which represents its binding affinity for SERT.

5-HT1A Receptor Binding Assay

This assay measures the affinity of a test compound for the 5-HT1A receptor.

Experimental Protocol (Adapted for Novel Compounds): [8][9]

-

Tissue Preparation: Use rat hippocampal membranes or cells expressing the human 5-HT1A receptor.

-

Radioligand: Employ a radiolabeled 5-HT1A receptor ligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation and Detection: Similar to the SERT binding assay, separate bound and free radioligand via filtration and quantify radioactivity.

-

Data Analysis: Determine the Ki value to assess the binding affinity of the test compound for the 5-HT1A receptor.

Signaling Pathway and Experimental Workflow

The therapeutic effect of drugs like Vilazodone is attributed to their dual action on the serotonin transporter and the 5-HT1A receptor.

Caption: Synthetic pathway of Vilazodone and its mechanism of action.

Caption: General experimental workflow for drug discovery.

References

- 1. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H11NO3 | CID 9837138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journaljamps.com [journaljamps.com]

- 9. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Vilazodone: An Application Note and Protocol for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Vilazodone (B1662482), a selective serotonin (B10506) reuptake inhibitor and 5-HT1A receptor partial agonist, starting from Ethyl 5-aminobenzofuran-2-carboxylate. This synthetic route is relevant for process development and scale-up operations in the pharmaceutical industry.

Introduction

Vilazodone is a significant therapeutic agent for the treatment of major depressive disorder. Its synthesis has been approached through various routes. The pathway commencing with this compound is a notable option for producing the key benzofuran-piperazine intermediate. This document outlines a comprehensive, multi-step synthesis, providing detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of Vilazodone from this compound can be summarized in three principal stages:

-

Formation of the Piperazine (B1678402) Ring: Reaction of this compound with bis(2-chloroethyl)amine (B1207034) hydrochloride to introduce the piperazine moiety, yielding Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

-

Amidation: Conversion of the ethyl ester of the benzofuran (B130515) intermediate to the corresponding primary amide, 5-(1-piperazinyl)benzofuran-2-carboxamide.

-

Coupling Reaction: N-alkylation of the piperazine ring of the amide intermediate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to afford the final Vilazodone molecule.

Caption: Synthetic workflow for Vilazodone.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the Vilazodone synthesis.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Piperazine Formation | Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | This compound | 1 : 1 (amine) | Isopropanol | 50-60 | 4 | ~85 | >98 |

| 2. Amidation | 5-(1-piperazinyl)benzofuran-2-carboxamide | Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | N/A (Excess Ammonia) | Methanol | 120-130 | 24 | High | >99 |

| 3. Coupling | Vilazodone | 5-(1-piperazinyl)benzofuran-2-carboxamide | 1 : 1.1 (indole) | DMF | 80-90 | 12-16 | ~80-90 | >99.5 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This procedure details the formation of the key piperazine-substituted benzofuran intermediate.

Materials:

-

This compound

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium Carbonate (Na₂CO₃)

-

Isopropanol

-

Water

Procedure:

-

To a reaction flask, add this compound (20.0 g), bis(2-chloroethyl)amine hydrochloride (20.0 g), sodium carbonate (20 g), and isopropanol (300 ml).[1]

-

Heat the mixture to 50-60 °C and stir for 4 hours.[1]

-

After the reaction is complete, filter off the insoluble substances.

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

-

To the residue, add water (200 ml) and extract with dichloromethane (200 ml).

-

Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.

-

Filter the slurry and dry the solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

Step 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide

This protocol describes the conversion of the ethyl ester to the primary amide, a crucial step for the final coupling.

Materials:

-

Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

-

Methanolic ammonia solution (saturated)

-

Methanol

Procedure:

-

Place Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate in a high-pressure reactor.

-

Add a saturated solution of ammonia in methanol.

-

Seal the reactor and heat to 120-130 °C for 24 hours.

-

After cooling to room temperature, vent the reactor.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude 5-(1-piperazinyl)benzofuran-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol.

Step 3: Synthesis of Vilazodone

This final step involves the coupling of the benzofuran-piperazine amide with the indole (B1671886) moiety.

Materials:

-

5-(1-piperazinyl)benzofuran-2-carboxamide

-

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

To a reaction flask, add 5-(1-piperazinyl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and potassium carbonate in dimethylformamide.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water with stirring.

-

Filter the precipitated solid and wash it with water.

-

Purify the crude Vilazodone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.

Logical Relationship of Synthetic Steps

The synthesis follows a convergent strategy where the two key fragments, the benzofuran-piperazine and the indole moieties, are prepared separately and then coupled in the final step.

Caption: Convergent synthesis strategy for Vilazodone.

Conclusion

The synthetic route described provides a viable and detailed pathway for the preparation of Vilazodone from this compound. The protocols are presented to be clear and reproducible for researchers and professionals in drug development. Adherence to good laboratory practices and appropriate safety measures is essential when performing these chemical transformations. The provided quantitative data serves as a benchmark for process optimization and scale-up considerations.

References

Application Notes and Protocols: N-Alkylation of Ethyl 5-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminobenzofuran-2-carboxylate is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The amino group at the C-5 position offers a key site for functionalization, with N-alkylation being a common strategy to introduce diverse substituents and modulate the biological activity of the benzofuran (B130515) scaffold. This document provides detailed application notes and protocols for the N-alkylation of this compound, drawing upon established methodologies for the N-alkylation of aromatic amines. While specific literature for this exact substrate is limited, the following protocols are adapted from robust and widely used procedures for analogous compounds.

Reaction Conditions for N-Alkylation

Several methods are available for the N-alkylation of aromatic amines. The choice of method often depends on the nature of the alkylating agent, the desired product, and the scale of the reaction. Below is a summary of common reaction conditions that can be adapted for this compound.

Data Presentation: Summary of N-Alkylation Conditions

| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yields (for analogous amines) |

| Catalytic (Borrowing Hydrogen) | Primary Alcohols (e.g., Benzyl alcohol) | [Ru]-based complexes or Zn(II) complexes | tBuOK | Toluene (B28343) | 70-120 | 49-90% |

| Reductive Amination | Aldehydes or Ketones | NaBH(OAc)₃, NaCNBH₃, or H₂/Pd-C | (if needed, e.g., AcOH) | DCE, MeOH, EtOH | Room Temp. - 50 | Good to Excellent |

| Direct Alkylation | Alkyl Halides (e.g., Benzyl bromide) | None | K₂CO₃, Cs₂CO₃, or Et₃N | DMF, Acetonitrile (B52724) | Room Temp. - 80 | Moderate to High |

Experimental Protocols

Note: These protocols are adapted for this compound based on general procedures for aromatic amines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve optimal results.

Protocol 1: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Approach)

This method offers an environmentally friendly approach using alcohols as alkylating agents, with water as the only byproduct.

Materials:

-

This compound (1.0 mmol)

-

Primary alcohol (e.g., Benzyl alcohol) (1.2 mmol)

-

[Ru(p-cymene)Cl₂]₂ (or other suitable Ru-catalyst) (2 mol%)

-

Potassium tert-butoxide (tBuOK) (1.0 mmol)

-

Anhydrous Toluene (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary alcohol (1.2 mmol), potassium tert-butoxide (1.0 mmol), and the Ruthenium catalyst (2 mol%).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (repeat three times).

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

This is a versatile method for the synthesis of secondary amines from primary amines and carbonyl compounds.

Materials:

-

This compound (1.0 mmol)

-

Aldehyde (e.g., Benzaldehyde) (1.1 mmol)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

-

Acetic acid (optional, catalytic amount)

Procedure:

-

Dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in DCM or DCE (10 mL) in a round-bottom flask.

-

If the imine formation is slow, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-